CLR457
Description
Significance of the PI3K/AKT/mTOR Signaling Network in Cellular Processes
The PI3K/AKT/mTOR signaling network is a central regulator of numerous essential cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis. This pathway integrates signals from various extracellular stimuli, such as growth factors and hormones, to orchestrate appropriate cellular responses. Its ubiquitous involvement in fundamental cellular functions underscores its significance in maintaining normal physiological states.
Aberrant PI3K Pathway Activation in Disease Pathogenesis Research
Aberrant activation of the PI3K pathway is a common molecular hallmark in the pathogenesis of a wide array of human diseases, most notably various cancers. Mutations in PI3K catalytic subunits (e.g., PIK3CA), loss of function of the tumor suppressor PTEN, or overexpression of upstream activators can lead to constitutive activation of this pathway. This sustained activation promotes uncontrolled cell proliferation, inhibits apoptosis, and contributes to tumor growth, invasion, and metastasis, making the PI3K pathway a highly attractive target for therapeutic intervention in oncology research.
Rationale for Pan-Class I PI3K Inhibitor Development within Academic Research Contexts
The rationale for developing pan-Class I PI3K inhibitors stems from the widespread and often redundant activation of different Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) in various malignancies. Targeting multiple isoforms simultaneously aims to achieve a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms that might arise from isoform-specific inhibition and addressing a broader spectrum of tumor types.
Within this context, CLR457 (also known as NVP-CLR457) emerged as an orally bioavailable pan-Class I PI3K inhibitor that was extensively characterized in preclinical studies. This compound was identified as a potent and balanced inhibitor of all four Class I PI3K isoforms: p110α, p110β, p110δ, and p110γ nih.govresearchgate.netprobechem.comnovartis.com. Its development aimed to achieve a best-in-class profile, specifically designed to abrogate central nervous system (CNS) penetration and eliminate off-target microtubule destabilizing activity, which had been observed with other inhibitors researchgate.netdrughunter.comresearchgate.net.
Preclinical characterization of this compound demonstrated its inhibitory activity through in vitro biochemical assays and in vivo tumor xenograft models. This compound exhibited dose-dependent anti-tumor activity and interfered with glucose homeostasis in PI3K-mutant tumor xenografts nih.govresearchgate.netnovartis.com. For instance, it showed dose-proportional anti-tumor activity against Rat1-myr-p110α in nude rat xenografts, with tumor regression observed at higher doses nih.gov. In vitro profiling studies further indicated that this compound also inhibited common PIK3CA mutant isoforms, such as E545K and H1047R nih.gov.
The inhibitory potency of this compound against the various Class I PI3K isoforms is detailed in the table below:
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
| Source: nih.govresearchgate.netnovartis.com |
Despite promising preclinical data, the clinical development of this compound was ultimately terminated. This decision was attributed to challenges in achieving a wide therapeutic index, highlighting the inherent difficulties in developing pan-Class I PI3K inhibitors with a favorable balance between efficacy and tolerability nih.govresearchgate.netnovartis.comoaepublish.comresearchgate.net. The experience with this compound underscores the complexities of translating potent preclinical inhibition into clinically viable therapeutic agents, particularly when targeting a broad range of isoforms within a critical signaling pathway.
Properties
Molecular Formula |
C29H53INO4P |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
CLR457; CLR-457; CLR 457.; Unknown |
Origin of Product |
United States |
Discovery and Preclinical Design Principles for Clr457
Synthetic Approaches for CLR457 and Analogues
The synthesis of this compound was carried out within the Global Discovery Chemistry group at Novartis nih.gov. While specific detailed synthetic routes for this compound itself are not extensively disclosed in public domain snippets, the development of similar PI3K inhibitors often involves conventional and well-known synthetic methods google.com. General synthetic strategies for related 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which also act as PI3K inhibitors, typically involve nucleophilic substitution (S_N2) reactions and coupling reactions, such as those with boric acid esters nih.govfrontiersin.org. These multi-step syntheses often utilize specific intermediates like 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) nih.govfrontiersin.org.
Lead Optimization Strategies in this compound Development
Lead optimization for this compound focused on refining its interaction with target enzymes and improving its pharmacokinetic profile to meet desired therapeutic criteria.
Rational Design for Modulating Specific Target Engagement
This compound was rationally designed to exhibit potent and balanced inhibition across the class I PI3K isoforms: p110α, p110β, p110δ, and p110γ mohimobileservice.irresearchgate.netrcsb.orgacs.orgacs.orgnih.govbioscience.co.ukmedchemexpress.comoaepublish.com. This balanced inhibition was a crucial aspect of its "best-in-class" design mohimobileservice.irresearchgate.netrcsb.orgacs.orgacs.org. Preclinical characterization demonstrated specific inhibitory potencies against these isoforms, as detailed in the table below researchgate.netnih.govoaepublish.com:
Table 1: this compound Inhibitory Potencies (IC50) against PI3K Isoforms
| PI3K Isoform | IC50 (nM) ± Standard Deviation |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Furthermore, this compound demonstrated inhibitory activity against common PIK3CA mutant isoforms, including E545K (helical domain mutation) and H1047R (kinase domain mutation) nih.govoaepublish.com. Structural insights into this compound's interaction with its targets are supported by X-ray crystallography data, with its cocrystallized structure with PI3Kα available (PDB code: 7TZ7) acs.orgnih.gov.
Preclinical Design Considerations for Central Nervous System Penetration
A significant preclinical design consideration for this compound was the deliberate minimization of its central nervous system (CNS) penetration mohimobileservice.irresearchgate.netrcsb.orgacs.org. This was a strategic decision, differentiating it from earlier compounds like Buparlisib, which had issues with CNS penetration contributing to their toxicity profiles mohimobileservice.irresearchgate.netnih.gov. This compound is characterized as a non-CNS-penetrating PI3K inhibitor abmole.com. Preclinical pharmacokinetic studies confirmed this design objective, showing minimal brain exposure. The mean tissue/plasma exposure ratio (AUC) in the brain for this compound was notably low, recorded at 0.07 nih.gov.
Table 2: this compound Tissue/Plasma Exposure Ratio (AUC) in Preclinical Studies
| Tissue | Mean Tissue/Plasma Exposure Ratio (AUC) |
| Brain | 0.07 |
| Skin | 1.00 |
| Spleen | 1.22 |
| Eyes | 0.51 |
| Pancreas | 1.74 |
| Heart | 0.83 |
Mitigation of Off-Target Activities during Compound Optimization
During the compound optimization phase, a critical goal for this compound was the mitigation of undesirable off-target activities, particularly the microtubule stabilizing effect observed with some previous PI3K inhibitors, such as Buparlisib mohimobileservice.irresearchgate.netrcsb.orgacs.org. Successful optimization efforts ensured that this compound demonstrated no impact on the DNA damage response (DDR) at concentrations of 1 and 5 µM, and importantly, it exhibited no effect on the rate of microtubule polymerization medchemexpress.com. This successful elimination of specific off-target activities contributed to this compound's refined profile.
Molecular and Biochemical Characterization of Clr457
Enzymatic Inhibition Kinetics of PI3K Isoforms by CLR457
This compound demonstrates inhibitory activity across all class I PI3K isoforms uni.lugoogle.comblogspot.comjustia.com. Its anti-tumor activity and pharmacokinetics have been characterized through in vitro biochemical assays uni.lujustia.com.
Subunit-Specific Potency Profiling of PI3K Class I Isoforms (p110α, p110β, p110δ, p110γ)
Preclinical characterization of this compound revealed its inhibitory potency against the four class I PI3K isoforms, as measured by IC50 values uni.lujustia.com. The compound exhibited varying degrees of inhibition across these subunits, with p110δ being the most potently inhibited isoform, followed by p110β, p110α, and p110γ uni.lujustia.com.
Table 1: Enzymatic Inhibition (IC50) of PI3K Class I Isoforms by this compound
| PI3K Isoform | IC50 (nM) ± Standard Deviation |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Data derived from multiple sources uni.lujustia.com.
In addition to its activity against wild-type class I PI3K isoforms, in vitro profiling studies indicated that this compound also inhibited common forms of PIK3CA mutant isoforms, specifically E545K (helical domain mutation) and H1047R (kinase domain mutation) uni.lujustia.com.
Ligand Binding Studies and Target Engagement Profiling of this compound
While detailed direct ligand binding studies (e.g., specific Kd or Ki values from direct binding assays) for this compound were not explicitly detailed in the search results, in vivo observations provided evidence of target engagement uni.lu. In preclinical models, modest insulin (B600854) perturbations and hyperglycemia were observed, which are considered on-target effects of p110α blockade, thereby indicating that this compound successfully engaged its intended target uni.lu. This compound is recognized as a pan-PI3K inhibitor that, similar to other compounds inhibiting multiple PI3K isoforms, interacts with PI3K enzymes.
Structural Elucidation of this compound-Target Interactions
The structural elucidation of this compound's interactions with its targets, particularly PI3K kinase domains, provides insights into its mechanism as an inhibitor.
X-ray Co-crystallography of this compound with PI3K Kinase Domains
Specific X-ray co-crystallography data detailing the complex of this compound directly bound to PI3K kinase domains were not explicitly found in the provided search results. However, this compound has been mentioned in the context of structural insights into PI3K inhibition, often compared with other PI3K inhibitors. The general understanding of PI3K inhibitors is that they typically target the ATP binding site within the kinase domain, which is highly conserved among class I PI3K isoforms.
Conformational Analysis of this compound Binding Complexes
Detailed conformational analysis specifically pertaining to this compound binding complexes was not explicitly available in the search results. General mechanisms of PI3K inhibition involve the inhibitor anchoring in the ATP binding site via hydrogen bonds, which can lead to a disruption of enzyme activity. For other PI3K inhibitors, co-crystal structures have revealed that molecules access a deeper hydrophobic pocket essential for high-affinity binding. The design of this compound aimed to achieve a balanced pan-class I PI3K inhibition profile blogspot.com.
Cellular and Functional Investigations of Clr457 Activity in in Vitro Models
Modulation of PI3K/AKT/mTOR Signaling Cascade by CLR457
This compound functions as a potent inhibitor across all class I PI3K isoforms: PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. nih.govresearchgate.netmedchemexpress.com Its inhibitory activity has been characterized by specific half-maximal inhibitory concentration (IC50) values for each isoform, demonstrating a balanced inhibitory profile across the class I PI3K family. researchgate.netmedchemexpress.com
Table 1: this compound Inhibition of Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Source |
| PI3Kα | 12 ± 1.5 | researchgate.netmedchemexpress.com |
| PI3Kβ | 8.3 ± 1.0 | researchgate.netmedchemexpress.com |
| PI3Kδ | 8.3 ± 2.0 | researchgate.netmedchemexpress.com |
| PI3Kγ | 230 ± 31 | researchgate.netmedchemexpress.com |
Effects on Downstream Effector Phosphorylation (e.g., S473P-Akt, RPS6)
The inhibitory effects of this compound extend to key downstream effectors within the PI3K/AKT/mTOR pathway, notably impacting the phosphorylation of Akt at Serine 473 (S473P-Akt) and Ribosomal Protein S6 (RPS6). medchemexpress.commedchemexpress.com
This compound has been shown to inhibit class I PI3K activity in a dose-dependent manner, as evidenced by the reduction in S473P-Akt phosphorylation in U87MG cells. medchemexpress.com S473P-Akt phosphorylation serves as a critical readout for PI3K pathway activation. revvity.co.jp
Table 2: this compound Inhibition of S473P-Akt Phosphorylation in U87MG Cells
| Readout | IC50 (nM) | IC90 (nM) | Source |
| S473P-Akt | 100 | 507 | medchemexpress.com |
While effectively inhibiting S473P-Akt, this compound showed no significant change in the readouts of mTOR activity, indicating a primary action on PI3K rather than direct mTOR inhibition at these concentrations. medchemexpress.commedchemexpress.com
Furthermore, this compound demonstrated an inhibitory effect on the phosphorylation of RPS6, a commonly used readout for mechanistic target of rapamycin (B549165) complex 1 (mTORC1) activity. medchemexpress.commedchemexpress.commdpi.com
Table 3: this compound Inhibition of RPS6 Phosphorylation
| Effector | IC50 (nM) | Source |
| RPS6 phosphorylation | 1633 ± 54 | medchemexpress.commedchemexpress.com |
Antiproliferative Activities of this compound in Human Cancer Cell Lines
In vitro and in vivo studies have demonstrated the antiproliferative and antitumor activities of this compound. medchemexpress.comnih.govresearchgate.netmedchemexpress.com As a pan-PI3K inhibitor, this compound's oral administration has been shown to lead to apoptosis and growth inhibition in tumor cells that overexpress PI3K. researchgate.net
In preclinical xenograft models, this compound exhibited dose-dependent antitumor activity, particularly in PI3K-mutant tumors. nih.govresearchgate.net Specifically, it showed dose-dependent inhibition of tumor growth in athymic nude mice bearing xenotransplanted Rat1-myr-p110α tumors. medchemexpress.com Additionally, this compound was observed to inhibit tumor growth in mice bearing xenograft HBRX2524 human primary breast tumors. medchemexpress.com Although this compound demonstrated antitumor activity in these preclinical models, its clinical development was eventually terminated due to limited antitumor activity in human studies. nih.govresearchgate.netresearchgate.net
Assessment of this compound Impact on Broader Cellular Responses (e.g., DNA Damage Response, Microtubule Polymerization)
Beyond its direct modulation of the PI3K/AKT/mTOR pathway, investigations have also assessed this compound's impact on other critical cellular processes, such as the DNA Damage Response (DDR) and microtubule polymerization. medchemexpress.comnih.govresearchgate.netmedchemexpress.com
Notably, this compound was found to have no significant impact on the DDR response when tested at concentrations of 1 and 5 µM. medchemexpress.commedchemexpress.com The DDR is a complex network of pathways essential for maintaining genomic integrity and responding to DNA lesions. aging-us.commdpi.comnih.govmdpi.com
Furthermore, this compound exhibited no effect on the rate of microtubule polymerization. medchemexpress.commedchemexpress.com This finding is significant as it differentiates this compound from certain other PI3K inhibitors, such as Buparlisib (BKM120), which have been reported to interfere with microtubule polymerization as an off-target effect. nih.govresearchgate.net The design of this compound aimed to abrogate microtubule destabilization, contributing to its intended "best-in-class" profile. researchgate.net
Compound Names and PubChem CIDs
In Vivo Preclinical Pharmacological Investigations of Clr457
Evaluation of CLR457 Activity in Tumor Xenograft Models
Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor activity in in vivo tumor xenograft models google.comblogspot.comuni.lujustia.com. The compound's efficacy was evaluated across a range of models, confirming its potential as an anticancer agent.
Utilization of PI3K-Mutant Tumor Xenograft Models for Activity Assessment
A significant focus of this compound's preclinical assessment involved its activity in tumor xenografts characterized by PI3K pathway deregulation or specific PI3K mutations google.comblogspot.comuni.lujustia.com. This compound demonstrated dose-dependent antitumor activity in these PI3K-mutant tumor xenografts google.comblogspot.comuni.lujustia.com.
Specific models utilized for activity assessment included Rat1 fibroblasts transfected with N-terminal myristoylated forms of PI3Kα (Rat1-myr-p110α) or PI3Kδ (Rat1-myr-p110δ) isoforms, leading to constitutive activation of the PI3K pathway google.com. Additionally, the HBRX2524 human primary breast tumor xenograft model was employed google.com. In these models, this compound showed antitumor efficacy, with tumor regression observed at specific dose levels in Rat1-myr-p110α nude rat xenografts google.com. In vitro profiling studies also indicated that this compound effectively inhibited common forms of PIK3CA mutant isoforms, including E545K (helical domain mutation) and H1047R (kinase domain mutation) google.com.
Methodologies for Assessing Tumor Growth Inhibition in Preclinical Settings
The assessment of tumor growth inhibition (TGI) in preclinical settings typically involves quantitative approaches to evaluate antitumor activity. A common metric used is the tumor growth inhibition (TGI) T/C ratio, which quantifies treatment effects by comparing tumor volume or weight in treated mice to that in control mice at the end of a study period. A TGI value of less than 0 indicates that drug-treated tumors are smaller than control tumors.
Studies are designed with an adequate number of replicates to account for the intrinsic variability in tumor growth models and enable differentiation of anticipated effects. Pharmacokinetic/pharmacodynamic (PK/PD) models are frequently employed to predict tumor growth rates in mouse xenografts, providing a framework to understand the relationship between drug concentration and in vivo efficacy. These models can integrate various experimental data, such as tumor growth rates and volumes, to characterize the preclinical tumor growth inhibition data.
Mechanistic Studies of this compound Effects on Glucose Homeostasis in Preclinical Animal Models
Beyond its direct antitumor effects, preclinical investigations of this compound also explored its impact on glucose homeostasis. These studies revealed that this compound interfered with glucose homeostasis in PI3K-mutant tumor xenografts google.comblogspot.comuni.lujustia.com. This interference highlights the interconnectedness of PI3K signaling with metabolic pathways, where PI3K plays a crucial role in insulin (B600854) signaling and glucose uptake. The observed effects in preclinical animal models underscore the broader physiological impact of pan-PI3K inhibition.
Pharmacodynamic Biomarker Analysis in Preclinical Animal Models
Pharmacodynamic (PD) biomarkers are critical indicators of a drug's pharmacologic response and are utilized in preclinical development to confirm target engagement and pathway modulation. For this compound, preclinical pharmacodynamic biomarker analysis focused on its inhibitory effects on the PI3K pathway.
This compound was shown to inhibit the readouts of class I PI3K activity in a dose-dependent manner. Specifically, the inhibition of S473P-Akt phosphorylation served as a key pharmacodynamic biomarker. Akt (Protein Kinase B) is a downstream effector of PI3K, and its phosphorylation at serine 473 (S473P-Akt) is a direct readout of PI3K pathway activation. Preclinical studies determined the IC50 and IC90 values for the inhibition of S473P-Akt by this compound, demonstrating its ability to modulate the targeted pathway in vivo. This direct evidence of pathway inhibition in preclinical models confirms the drug's mechanism of action and its ability to engage its target.
Detailed Research Findings: this compound PI3K Isoform Inhibition
This compound demonstrates potent inhibitory activity across the class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) for these isoforms are presented in the table below:
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
| Table 1: this compound Inhibition of Class I PI3K Isoforms google.comblogspot.comuni.lujustia.com |
Furthermore, this compound inhibited S473P-Akt, a key pharmacodynamic biomarker, with IC50 and IC90 values of 100 nM and 507 nM, respectively.
Preclinical Pharmacokinetic Pk Profiling of Clr457
Absorption and Distribution Studies in Preclinical Species (e.g., rats, mice, dogs)
Preclinical investigations revealed that CLR457 is rapidly absorbed following oral administration. nih.govnih.gov The pharmacokinetic profile of the compound was characterized by limited accumulation with continuous dosing. nih.govnih.gov
Distribution studies in preclinical models demonstrated varied exposure of this compound across different tissues. nih.gov The mean tissue-to-plasma exposure ratio, based on the area under the curve (AUC), indicated minimal penetration into the central nervous system (CNS). nih.gov This was a deliberate design feature to potentially avoid certain side effects. nih.gov In contrast, other tissues showed exposure levels that were similar to or higher than that in plasma. nih.gov
Table 1: Mean Tissue/Plasma Exposure Ratio of this compound Based on AUC in Preclinical Models
| Tissue | Mean Tissue/Plasma Exposure Ratio |
|---|---|
| Brain | 0.07 |
| Skin | 1 |
| Spleen | 1.22 |
| Eyes | 0.51 |
| Pancreas | 1.74 |
| Heart | 0.83 |
Data sourced from xenograft nude rats and mice. nih.gov
Metabolism and Excretion Characteristics in Preclinical Animal Models
While detailed metabolic pathways and excretion routes from preclinical studies are not extensively elaborated in the available literature, the pharmacokinetic data suggests that this compound undergoes processes that lead to limited accumulation upon daily administration. nih.govnih.gov The rapid absorption and subsequent elimination kinetics point towards a metabolic and/or excretory mechanism that efficiently clears the drug from the system. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Analysis in Preclinical Settings
In preclinical settings, a clear relationship was established between the exposure to this compound and its biological effects. nih.gov Pharmacokinetic modeling demonstrated that the exposures achieved in animal models were sufficient to induce tumor regression. nih.gov Specifically, at doses that resulted in tumor shrinkage, the corresponding steady-state area under the curve (AUC) was 22,769 ng*h/mL. nih.gov
The pharmacodynamic effects of this compound were not limited to its anti-tumor activity. The compound was also shown to interfere with glucose homeostasis, a known effect of PI3K pathway inhibition. nih.gov In both mice and rats, plasma insulin (B600854) levels were observed to increase in proportion to the concentration of this compound. nih.gov This dose-dependent impact on glucose and insulin levels was a key pharmacodynamic marker evaluated in the preclinical phase. nih.gov
Table 2: Preclinical Pharmacokinetic/Pharmacodynamic Summary of this compound
| Parameter | Finding |
|---|---|
| PK Exposure for Efficacy | Steady-state AUC of 22,769 ng*h/mL was associated with tumor regression in xenograft models. nih.gov |
| PD Effect on Glucose Homeostasis | Plasma insulin levels increased proportionally with this compound concentration. nih.gov |
| PD Effect on Tumors | Exhibited dose-dependent antitumor activity in PI3K-mutant tumor xenografts. nih.govnih.gov |
Q & A
Q. What are the key methodological considerations in designing a Phase I clinical trial for CLR457?
Phase I trials for this compound require a focus on safety, pharmacokinetics (PK), and dose optimization. The study design typically involves dose escalation using adaptive Bayesian logistic regression models (BLRM) with escalation-with-overdose control (EWOC) principles to determine the maximum tolerated dose (MTD) . Key objectives include evaluating dose-limiting toxicities (DLTs), PK parameters (e.g., AUC, Cmax), and preliminary efficacy via RECIST v1.1 criteria . Preclinical data from xenograft models (e.g., Rat1-myr-p110α) inform starting doses and safety thresholds .
Q. How are pharmacokinetic parameters analyzed in this compound studies?
PK analysis involves collecting plasma samples at predefined intervals (e.g., Cycle 1 Day 1 and Day 15) and using liquid chromatography-mass spectrometry (LC-MS) to measure drug exposure. Non-compartmental methods in software like Phoenix WinNonlin calculate AUC (area under the curve), Cmax (peak concentration), and Tmax (time to peak). This compound exhibits dose-proportional PK in humans, with a median Tmax of 1–3.5 hours and a half-life of 7.92–16.8 hours .
Q. What frameworks guide safety assessments in this compound clinical trials?
Safety is evaluated using the National Cancer Institute’s Common Terminology Criteria for Adverse Events (NCI CTCAE v4.0.3). DLTs are defined as Grade ≥3 adverse events (AEs) during the first treatment cycle. Common AEs include rash (51.6% Grade 3/4), diarrhea, and hyperglycemia. Dose interruptions/reductions occur in 58.1% of patients, emphasizing the need for real-time AE monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy and clinical outcomes in this compound studies?
Despite preclinical tumor regression in xenograft models at exposures matching human doses (100 mg QD), clinical trials showed minimal efficacy (32.3% disease control rate, no confirmed responses). This discrepancy may stem from this compound’s poor CNS penetration, off-target effects (e.g., microtubule disruption), or tumor microenvironment differences. Methodologically, integrating multi-omics data (e.g., PIK3CA/PTEN status) and refining preclinical models to better mimic human pathophysiology could bridge this gap .
Q. What statistical methods optimize dose escalation in this compound trials?
Adaptive Bayesian models (BLRM-EWOC) balance toxicity risks and efficacy by dynamically adjusting dose levels based on real-time DLT data. For this compound, this approach identified 100 mg as the highest tested dose, but toxicity (63.6% SAEs at this dose) halted escalation. Sensitivity analyses and predictive biomarkers (e.g., glucose/insulin levels) could refine future dose-finding algorithms .
Q. How can PK/PD data from heterogeneous models be integrated to improve this compound research?
Preclinical PK/PD data (e.g., Rat1-myr-p110α tumor suppression) must be contextualized with clinical PK (steady-state AUCtau) and pharmacodynamic markers (e.g., hyperglycemia). Systems pharmacology modeling can correlate exposure thresholds across species, while mechanistic studies (e.g., PI3K isoform selectivity profiling) clarify target engagement. This integration aids in identifying subpopulations (e.g., PIK3CA-mutant tumors) for stratified trials .
Methodological Notes
- Data Contradiction Analysis : When preclinical and clinical data conflict, prioritize translational studies using patient-derived xenografts (PDXs) or organoids to validate mechanisms .
- Ethical and Logistical Challenges : Narrow therapeutic indices (e.g., this compound’s toxicity profile) necessitate rigorous safety monitoring and adaptive trial designs .
- Reproducibility : Detailed experimental protocols (e.g., LC-MS parameters, RECIST criteria) must be documented to ensure replicability across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
